Physicochemical Characteristics of 3-Amino-1-Adamantanemethanol
Physicochemical Characteristics of 3-Amino-1-Adamantanemethanol
Technical Monograph & Characterization Guide
CAS Number: 80088-74-0 IUPAC Name: (3-Aminoadamantan-1-yl)methanol Synonyms: 1-Hydroxymethyl-3-aminoadamantane; 3-Amino-1-hydroxymethyladamantane
Executive Summary
3-Amino-1-adamantanemethanol is a bifunctional adamantane derivative characterized by a rigid tricyclic cage substituted with a primary amine at position 3 and a hydroxymethyl group at position 1. Unlike its more common analog 3-amino-1-adamantanol (CAS 702-82-9), which features a hydroxyl group directly attached to the cage, this compound possesses a primary alcohol extending from the bridgehead carbon. This structural nuance significantly alters its steric profile and lipophilicity, making it a critical scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, novel surfactants, and functional polymers.
This guide provides a comprehensive physicochemical profile, distinguishing the compound from its structural isomers and detailing the "Green Chemistry" synthesis routes that define its purity profile.
Chemical Identity & Structural Analysis[1][2][3][4]
The adamantane cage confers unique lipophilicity and metabolic stability to the molecule. The presence of both an amino group (basic) and a hydroxymethyl group (polar, H-bond donor/acceptor) creates a " Janus-faced" molecule—partially hydrophobic and partially hydrophilic.
Structural Specifications
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₉NO | |
| Molecular Weight | 181.28 g/mol | Higher than 3-amino-1-adamantanol (167.25) due to extra methylene. |
| SMILES | NC12CC3CC(C1)CC(CO)(C3)C2 | Rigid cage structure. |
| InChI Key | JIJACJIEHHDTAK-UHFFFAOYSA-N | Unique identifier for verification. |
| Chirality | Achiral | The 1,3-substitution pattern preserves the plane of symmetry. |
Structural Visualization (DOT)
The following diagram illustrates the bifunctional nature of the adamantane scaffold.
Figure 1: Structural decomposition of 3-amino-1-adamantanemethanol highlighting functional sites.
Physicochemical Profiling
Physical State & Solubility[5]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically >200°C (often decomposes before melting). The rigid cage structure leads to high lattice energy.
-
Solubility Profile:
-
Soluble: Methanol, Ethanol, DMSO, Dilute Acids (forms ammonium salts).
-
Slightly Soluble: Dichloromethane (DCM), Chloroform.
-
Insoluble: Water (neutral pH), Hexane, Diethyl Ether.
-
Acid-Base Chemistry (pKa)
-
Amine pKa: Estimated at 10.2 – 10.8 .
-
Mechanism:[1] The amino group is attached to a tertiary carbon. Unlike aromatic amines, it is highly basic, similar to alkylamines. The distal hydroxymethyl group exerts a negligible inductive withdrawal effect compared to a direct hydroxyl attachment.
-
-
Alcohol pKa: ~16 (Typical primary alcohol).
Lipophilicity (LogP)
-
Estimated LogP: 1.8 – 2.3.
-
Comparison: More lipophilic than 3-amino-1-adamantanol (LogP ~0.5) due to the additional methylene group (-CH₂-) which insulates the polar hydroxyl from the cage.
-
Implication: High blood-brain barrier (BBB) permeability, making it a viable scaffold for CNS-active drugs.
-
Synthesis & Impurity Profile (The "Green" Route)
The synthesis of 3-amino-1-adamantanemethanol is a critical quality attribute. The preferred "Green" route avoids the use of liquid bromine (hazardous) and lithium aluminum hydride (pyrophoric).
Synthesis Workflow
-
Ritter Reaction: 1-Adamantanecarboxylic acid reacts with acetonitrile in sulfuric acid.
-
Hydrolysis: Conversion of the acetamide intermediate to the amine.
-
Reduction: Selective reduction of the carboxylic acid to the alcohol using NaBH₄/I₂ (Sodium Borohydride/Iodine).
Reaction Pathway Diagram
Figure 2: Synthetic pathway emphasizing the NaBH4/I2 reduction step and potential impurities.
Critical Quality Attributes (CQA)
-
Residual Iodine: The reduction step uses Iodine; final product must be washed with sodium thiosulfate to prevent discoloration.
-
Water Content: Hygroscopic nature requires storage under desiccant.
Analytical Characterization Protocols
To validate the identity of 3-amino-1-adamantanemethanol, a multi-modal approach is required.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
- 0.8 – 2.2 ppm: Adamantane cage protons (multiplets, 14H).
-
3.0 – 3.2 ppm: Singlet or doublet for
(2H). -
4.4 ppm: Broad singlet for
(exchangeable). -
~8.0 ppm: Broad signal for
(if protonated/salt).
-
¹³C NMR:
-
Distinct peak at ~70-72 ppm corresponding to the hydroxymethyl carbon (
). -
Peak at ~50-55 ppm for the quaternary carbon bearing the amine (
).
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Ion:
. -
Fragmentation: Loss of
group ( ) is a common fragmentation pathway.
Applications in Drug Discovery & Materials[2]
Pharmaceutical Scaffold
This compound serves as a bioisostere for other diamines. It is investigated in:
-
DPP-4 Inhibitors: As a homologue to the Vildagliptin intermediate, offering altered pharmacokinetic profiles due to the extra methylene spacer.
-
Antiviral Agents: Adamantane derivatives block the M2 ion channel of Influenza A; the hydroxymethyl group provides a handle for prodrug derivatization.
Functional Materials
-
Surfactants: The amine can be quaternized to form cationic surfactants with a bulky hydrophobic tail, used in template synthesis of zeolites.
-
Polymer Crosslinkers: The bifunctionality (amine + alcohol) allows for incorporation into polyurethanes or polyamides, increasing the glass transition temperature (
) via the rigid cage effect.
References
-
Synthesis & Characterization: Cai, L., et al.[2][3][4][5] "A Novel Synthesis of 3-Amino-1-Adamantanemethanol." Advanced Materials Research, Vols. 233-235, 2011, pp. 225-228.[6]
-
Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society, 1948.
-
Adamantane Physicochemistry: "Adamantane and its Derivatives." PubChem Database, National Center for Biotechnology Information.
-
Reduction Methodology: Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000.
